シノメニン

概要

説明

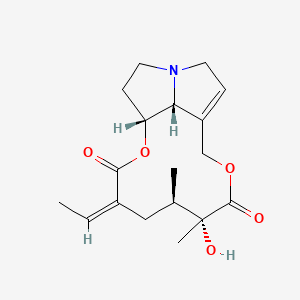

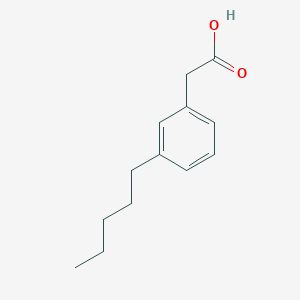

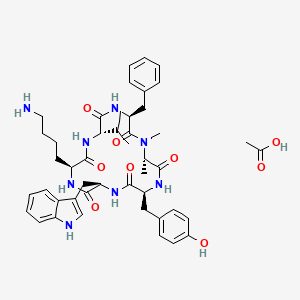

Sinomenine, also known as cocculine, is an alkaloid found in the root of the climbing plant Sinomenium acutum, native to Japan and China . The plant is traditionally used in herbal medicine in these countries for rheumatism and arthritis . Sinomenine is a morphinan derivative, related to opioids such as levorphanol and the non-opioid cough suppressant dextromethorphan .

Synthesis Analysis

Sinomenine has been the subject of extensive research to improve its anti-inflammatory activity. A series of novel sinomenine derivatives were designed and synthesized . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring), and trialkylamine (D-ring) .

Molecular Structure Analysis

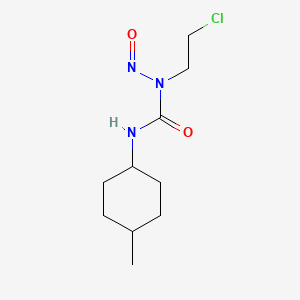

Sinomenine is a tetracyclic alkaloid . It has a molecular formula of C19H23NO4 and a molar mass of 329.396 g·mol −1 .

Chemical Reactions Analysis

Sinomenine has been extensively studied for its structural modifications to improve its biological activities . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring), and trialkylamine (D-ring) .

Physical And Chemical Properties Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . It has a molecular formula of C19H23NO4 and a molar mass of 329.396 g·mol −1 .

科学的研究の応用

抗炎症作用

シノメニンは、炎症反応に関与するTLR/NF-κBシグナル伝達経路の活性化を抑制することが示されています。 TLR4、MyD88、NF-κBp65の発現をダウンレギュレートすることにより、炎症性サイトカインの減少と腸の炎症の軽減につながります .

抗癌作用

研究によると、シノメニンはCXCR4とSTAT3のリン酸化を阻害することで、腫瘍の浸潤と転移を抑制することができます。 また、MMP-2/-9、VEGF、RANKL、CD147をダウンレギュレートし、骨肉腫の浸潤と転移を阻害し、ヒト臍帯静脈内皮細胞(HUVEC)における血管新生を阻害します .

心血管疾患の治療

シノメニンは、ERKを活性化してp27とアポトーシス促進因子Baxをアップレギュレートすることにより、マクロファージのアポトーシスを誘導します。 p27の過剰発現は、細胞周期の進行を阻害し、アポトーシスを誘導する可能性があり、心血管疾患の治療に役立ちます .

誘導体の合成戦略

シノメニン誘導体の合成は、活発な研究分野です。 将来の展望には、シノメニン様誘導体と、シノメニンに潜在的に適用可能な新規の後期機能化が含まれます .

薬物送達システム

シノメニンは、特に関節リウマチの治療において、疾患修飾性抗リウマチ薬として使用されます。 シノメニン向けの薬物送達システムの最近の進歩は、その治療効果を高めることを目的としています .

鎮痛効果

シナクサツムから単離されたアルカロイドであるシノメニンは、強力な鎮痛効果を示し、さまざまな治療用途で活用されています .

作用機序

Target of Action

Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has been found to interact with several targets . These include IL6R , DAMGO , FLT1 , endomorphin-2 , and IL6ST . It also interacts with STAT3 , EGFR , PTGS2 , and JAK1 . These targets play crucial roles in various biological activities, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties .

Mode of Action

Sinomenine binds with and activates all the retrieved protein targets . It inhibitsEndomorphin-2 and IL6ST . It also inhibits NF-κB activation to attenuate arthritis through α7nAChR . Furthermore, sinomenine promotes the translocation of CRYAB into the nuclear, thereby enhancing the targeting of CRYAB to inhibit STAT3 .

Biochemical Pathways

Sinomenine affects several biochemical pathways. It primarily affects the PI3K/Akt/mTOR , NF-κB , MAPK , and JAK/STAT signaling pathways . These pathways are involved in a broad spectrum of pharmacological effects, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties . It also affects the Nrf2 signaling pathway .

Pharmacokinetics

It has been found that a portion of sinomenine accumulates in the ankle joint tissue, suggesting that sinomenine could target sites of inflammation . More research is needed to fully understand the ADME properties of sinomenine and their impact on its bioavailability.

Result of Action

Sinomenine has a broad spectrum of pharmacological effects. It is notably effective against breast, lung, liver, and prostate cancers . It also manifests anti-inflammatory and analgesic effects . In addition, it plays a significant role in cardiovascular and cerebrovascular protection, as well as organ protection . At the cellular level, sinomenine inhibits the proliferation of cells and induces apoptosis .

Action Environment

The action of sinomenine can be influenced by various environmental factors. For example, the chemical reactivity and less sterically hindered environment of the tetrasubstituted aromatic ring of sinomenine make it a considerable site for modifications . .

Safety and Hazards

将来の方向性

The future prospects of sinomenine involve the synthesis of sinomenine derivatives from sinomenine-like derivatives and by some novel late-stage functionalizations, which can be potentially applicable to sinomenine . There is also potential for sinomenine-related compounds in clinical applications and the development of medications derived from natural products .

特性

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYYVPJSBIVGPH-QHRIQVFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-33-7 (hydrochloride salt) | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00871595 | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115-53-7 | |

| Record name | Sinomenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinomenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)